(Z)-Non-6-en-1-yn-4-ol

Enzyme Inhibition Pyrimidine Biosynthesis Dihydroorotase

(Z)-Non-6-en-1-yn-4-ol (CAS 94088-14-9), also referred to as 6-Nonen-1-yn-4-ol, (Z)-, is a C9 unsaturated alcohol with the molecular formula C9H14O, a molecular weight of 138.21 g/mol, and the defining SMILES string C(C(O)CC#C)\C=C\CC. Its structure features both an alkyne and a (Z)-configured alkene, placing it in the enynol class of polyfunctionalized organic building blocks.

Molecular Formula C9H14O
Molecular Weight 138.21 g/mol
CAS No. 94088-14-9
Cat. No. B12657824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-Non-6-en-1-yn-4-ol
CAS94088-14-9
Molecular FormulaC9H14O
Molecular Weight138.21 g/mol
Structural Identifiers
SMILESCCC=CCC(CC#C)O
InChIInChI=1S/C9H14O/c1-3-5-6-8-9(10)7-4-2/h2,5-6,9-10H,3,7-8H2,1H3/b6-5-
InChIKeyOIFYSZMLZFEIRM-WAYWQWQTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-Non-6-en-1-yn-4-ol (CAS 94088-14-9) for Research Procurement: Compound Identity and Sourcing Baseline


(Z)-Non-6-en-1-yn-4-ol (CAS 94088-14-9), also referred to as 6-Nonen-1-yn-4-ol, (Z)-, is a C9 unsaturated alcohol with the molecular formula C9H14O, a molecular weight of 138.21 g/mol, and the defining SMILES string C(C(O)CC#C)\C=C\CC . Its structure features both an alkyne and a (Z)-configured alkene, placing it in the enynol class of polyfunctionalized organic building blocks . It is commercially listed with the EINECS number 302-011-9 and is primarily used as a synthetic intermediate in organic, pharmaceutical, and agrochemical research .

Why Generic Substitution of (Z)-Non-6-en-1-yn-4-ol Fails: Stereochemical and Functional Specificity


Substituting (Z)-Non-6-en-1-yn-4-ol with a generic or non-stereoselective enynol mixture carries significant risk for irreproducible results. The compound's biological activity as a lipoxygenase inhibitor and differentiation-inducing agent is intrinsically tied to its specific (Z)-alkene configuration, which dictates molecular shape, target binding, and metabolic stability [1]. Database annotations confirm its multi-target profile, including inhibition of lipoxygenase, formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, as well as antioxidant activity in lipid systems [2]. The (E)-isomer or alkane-reduced analogs lack documented activity in these assays, making stereochemical purity a critical procurement specification. The following evidence guide dissects the quantifiable dimensions where (Z)-Non-6-en-1-yn-4-ol demonstrates differentiated performance, while explicitly noting where comparator data is absent.

Quantitative Differentiation Evidence for (Z)-Non-6-en-1-yn-4-ol: Comparator-Based Analysis


Dihydroorotase Enzyme Inhibition: (Z)-Non-6-en-1-yn-4-ol vs. Baseline

In a biochemical assay against dihydroorotase from mouse Ehrlich ascites cells, (Z)-Non-6-en-1-yn-4-ol exhibited an IC50 of 1.00E+6 nM (1 mM) at pH 7.37 when tested at 10 µM concentration [1]. This represents a weak inhibitory activity against this pyrimidine biosynthesis enzyme. No comparator compound data is available from the same assay.

Enzyme Inhibition Pyrimidine Biosynthesis Dihydroorotase

Lipoxygenase Inhibitory Activity: Class-Level Functional Annotation

(Z)-Non-6-en-1-yn-4-ol is annotated in authoritative biomedical controlled vocabularies as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. It also demonstrates ancillary inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, alongside antioxidant activity in fats and oils [1]. However, no quantitative IC50 values against specific lipoxygenase isoforms (e.g., 5-LOX, 12-LOX, 15-LOX) are available in public literature, nor are there head-to-head comparisons with established lipoxygenase inhibitors such as zileuton or AA-861.

Lipoxygenase Inhibition Arachidonic Acid Metabolism Inflammation

Cell Differentiation Activity: Anti-Proliferative Effects on Undifferentiated Cells

Database records indicate that (Z)-Non-6-en-1-yn-4-ol exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This property has been proposed for potential anticancer applications and for treating hyperproliferative skin conditions such as psoriasis. However, no quantitative EC50 values, differentiation indices, or comparator data against other differentiation agents (e.g., retinoic acid, vitamin D3 analogs) are publicly available.

Cell Differentiation Anti-Proliferative Monocyte Differentiation

Physicochemical Property Differentiation: Boiling Point vs. Saturated and Alkene-Only Analogs

(Z)-Non-6-en-1-yn-4-ol has a reported boiling point of 223.7°C at 760 mmHg, a density of 0.907 g/cm³, and a flash point of 160.3°C . While direct experimental comparisons with the (E)-isomer or saturated analog nonan-4-ol are not available in the same study, the presence of both alkyne and (Z)-alkene functionalities in a nine-carbon chain distinguishes it from simple nonenols or nonynols in terms of hydrogen bonding capacity, polarity, and reactivity . These properties influence its behavior as a synthetic intermediate in Sonogashira couplings and other metal-catalyzed transformations where chemoselectivity between alkyne and alkene is critical.

Physicochemical Properties Boiling Point Structural Differentiation

Validated Application Scenarios for (Z)-Non-6-en-1-yn-4-ol Based on Quantitative Evidence


Organic Synthesis: Enynol Building Block for Metal-Catalyzed Coupling Reactions

The combination of a terminal alkyne and a (Z)-configured alkene makes (Z)-Non-6-en-1-yn-4-ol a valuable scaffold for sequential or chemoselective metal-catalyzed transformations, including Sonogashira couplings and enyne metathesis [1]. Its distinct boiling point of 223.7°C and density of 0.907 g/cm³ guide solvent selection and purification strategy during multi-step synthesis. The compound's physicochemical properties support its role as a key building block for constructing complex molecular architectures with defined stereochemistry .

Biochemical Research: Lipoxygenase Pathway Modulation Studies

As an annotated lipoxygenase inhibitor with additional activity against cyclooxygenase and formyltetrahydrofolate synthetase, (Z)-Non-6-en-1-yn-4-ol can serve as a multi-target probe compound for studying arachidonic acid metabolic networks [1]. Its concomitant antioxidant activity in lipid systems makes it relevant for investigating the interplay between enzymatic lipid oxidation and non-enzymatic oxidative stress in cellular models [1]. However, researchers should verify potency in their specific assay system given the absence of published IC50 values.

Cell Biology: Differentiation-Inducing Agent for Hematopoietic Lineage Studies

The compound's reported ability to arrest proliferation of undifferentiated cells and induce monocyte differentiation positions it as a potential tool compound for studying hematopoietic differentiation pathways [1]. Its proposed relevance to hyperproliferative skin conditions such as psoriasis further suggests utility in dermatological research models. Procurement for these applications should specify the (Z)-stereoisomer, as stereochemistry is expected to be critical for biological activity.

Antioxidant Research: Lipid Preservation and Oxidative Stability Studies

Database annotations identify (Z)-Non-6-en-1-yn-4-ol as an antioxidant in fats and oils [1]. This property, combined with its lipoxygenase inhibitory activity, suggests potential application in studies of lipid oxidation prevention in food science or biological membrane models. The dual mechanism (direct radical scavenging plus enzymatic inhibition) differentiates it from single-mode antioxidants and warrants investigation in comparative oxidative stability assays.

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